N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including anticonvulsant and neuroprotective effects , as well as antioxidant properties . These compounds are of significant interest in medicinal chemistry for their potential therapeutic applications.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves coupling reactions. For instance, a series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized using EDC coupling reactions of substituted-benzothiazol-2-amine with different acids . Similarly, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized, indicating the versatility of the benzothiazole core in forming various amide derivatives . These synthetic routes are crucial for the development of new compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography . The structural characterization is essential to understand the relationship between the molecular conformation and biological activity. For example, different substituents on the benzamide ring of closely related benzothiazole derivatives can lead to different modes of supramolecular aggregation, which may influence their biological properties .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, which are important for their biological activity. The presence of amide groups in these compounds suggests that they may participate in hydrogen bonding, which can be a key factor in their interaction with biological targets. The reactivity of these compounds can also be modified by introducing different substituents, which can lead to a wide range of biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for the design of new drugs based on the benzothiazole scaffold .
Wissenschaftliche Forschungsanwendungen
DNA Topoisomerase II Inhibitors
- Research has identified certain benzothiazole derivatives, including those similar in structure to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide, as effective inhibitors of eukaryotic DNA topoisomerase II. These compounds have shown significant inhibitory activity, indicating potential applications in cancer therapy and molecular biology studies (A. Pınar et al., 2004).
PET Radiotracers for Alzheimer's Disease
- Certain benzothiazole and benzimidazole derivatives, structurally related to the compound , have been synthesized for use as PET radiotracers. These radiotracers are being explored for imaging in Alzheimer's disease, demonstrating the compound's potential in neuroimaging and diagnostics (Mingzhang Gao et al., 2018).
Anticonvulsant Agents
- Some benzothiazole derivatives, similar to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide, have been evaluated as anticonvulsant agents. They exhibit considerable activity in standard anticonvulsant tests, indicating their potential use in treating convulsive disorders (M. Faizi et al., 2017).
Antimicrobial Activities
- Research on benzothiazole derivatives has shown that they possess significant antimicrobial activities. These findings suggest the potential of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide in the development of new antimicrobial agents (H. Bektaş et al., 2007).
Anticancer Properties
- Some benzothiazole and benzimidazole derivatives have been investigated for their anticancer properties. These studies highlight the potential therapeutic applications of compounds like N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide in oncology (A. Kamal et al., 2011).
Antitumor Activity
- Benzothiazole derivatives have been synthesized with specific modifications for antitumor activity. These modifications enhance the compound's potential in inhibiting tumor growth, making it a candidate for antitumor drug development (C. Uglea et al., 2005).
Eigenschaften
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-2-21-11-5-3-10(4-6-11)16(20)19-17-18-12-7-13-14(23-9-22-13)8-15(12)24-17/h3-8H,2,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWRUYIZOUFQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.